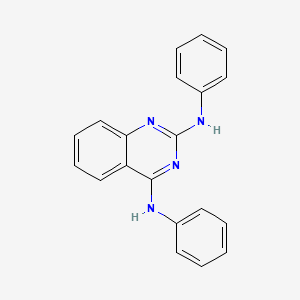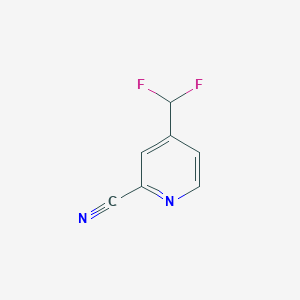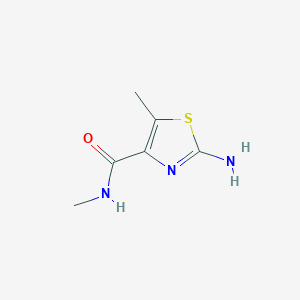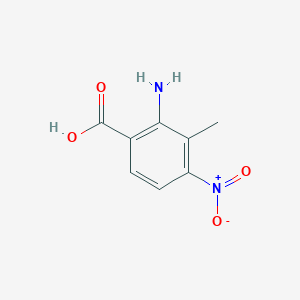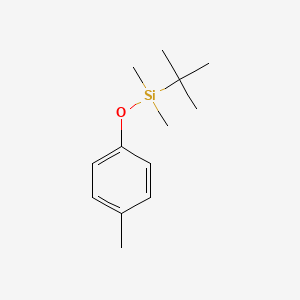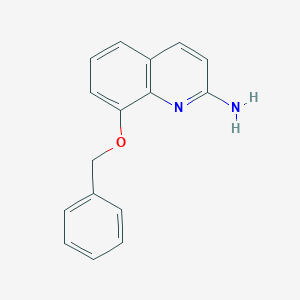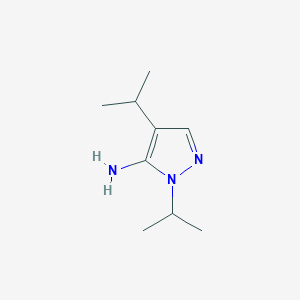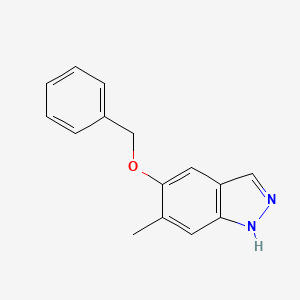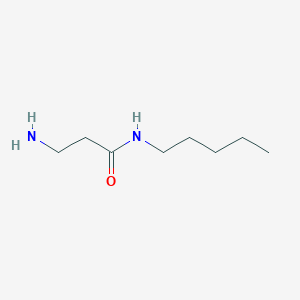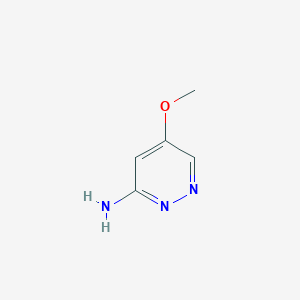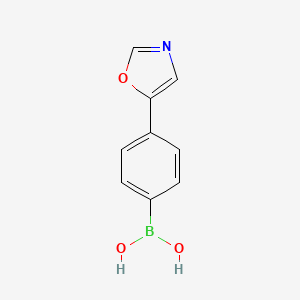
(4-(Oxazol-5-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[4-(5-oxazolyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(5-oxazolyl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of B-[4-(5-oxazolyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
B-[4-(5-oxazolyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
科学研究应用
B-[4-(5-oxazolyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
作用机制
The mechanism of action of B-[4-(5-oxazolyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The oxazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the oxazole ring, making it less versatile in certain applications.
4-(5-oxazolyl)phenylboronic acid: Similar structure but with different substitution patterns on the phenyl ring.
Benzoxazoleboronic acid: Contains a benzoxazole ring instead of an oxazole ring, leading to different reactivity and applications.
Uniqueness
B-[4-(5-oxazolyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and oxazole functionalities. This combination allows for a broader range of chemical reactions and applications compared to similar compounds. The oxazole ring enhances its binding properties, making it particularly useful in medicinal chemistry and materials science.
属性
分子式 |
C9H8BNO3 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC 名称 |
[4-(1,3-oxazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6,12-13H |
InChI 键 |
TUAABQORZPZNSP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CN=CO2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
